4,4-Dipropylcyclohexan-1-one
Overview
Description
4,4-Dipropylcyclohexan-1-one is an organic compound with the molecular formula C12H22O. It is a cyclohexanone derivative where two propyl groups are attached to the fourth carbon of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipropylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production costs. The use of heterogeneous catalysts can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dipropylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Propylcyclohexanone derivatives.
Reduction: 4,4-Dipropylcyclohexanol.
Substitution: Halogenated cyclohexanones.
Scientific Research Applications
4,4-Dipropylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dipropylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular pathways and biochemical processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 4,4-Dimethylcyclohexanone
- 4,4-Diethylcyclohexanone
- 4,4-Dibutylcyclohexanone
Comparison: 4,4-Dipropylcyclohexan-1-one is unique due to the specific length and branching of its propyl groups, which can influence its reactivity and interactions compared to other similar compounds. The steric effects and electronic properties of the propyl groups can lead to different reaction outcomes and applications .
Properties
IUPAC Name |
4,4-dipropylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMJERYWZOQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(=O)CC1)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379763 | |
Record name | 4,4-dipropylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123018-62-2 | |
Record name | 4,4-dipropylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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